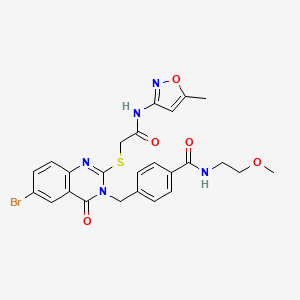

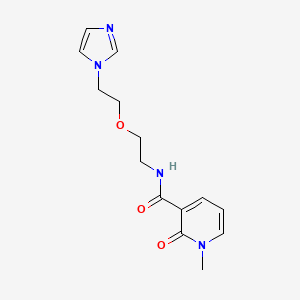

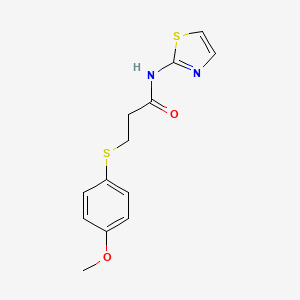

4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives are known to possess a wide range of biological activities .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, similar compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate have been synthesized using chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives are primarily investigated in the field of synthetic organic chemistry and medicinal chemistry. Various studies have focused on synthesizing this compound and its derivatives, examining their biological activities, including anticancer, antimicrobial, anticonvulsant, neurotoxicity, CNS depressant, and other toxicity studies.

Anticancer Activity : The compound and its derivatives have been studied for their potential anticancer properties. Waghmare et al. (2013) synthesized a derivative and screened it for in-vitro anticancer activity towards 60 human cancer cell lines at the National Cancer Institute, Maryland, USA. Several compounds exhibited remarkable activity against different cancer lines (Waghmare et al., 2013).

Synthesis and Reactions with Nucleophiles : Pingle et al. (2006) reported the synthesis of this compound derivatives and their reactions with selected nucleophiles like aryl and hetaryl amines, substituted phenols, and compounds with an active methylene group (Pingle et al., 2006).

Antimicrobial Activity : Badne et al. (2011) synthesized novel heterocyclic compounds derived from the compound and screened them for antimicrobial activity (Badne et al., 2011).

Pharmacological Evaluation : Rana et al. (2008) prepared a series of derivatives and evaluated them for their pharmacological properties, including anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies. The majority of the compounds were active in specific screens and showed a decrease in immobility time (Rana et al., 2008).

Chemical Synthesis and Characterization : Saeed et al. (2015) reported the synthesis of a series of derivatives using 4-aminophenazone, also known as antipyrine. These compounds were screened against various enzymes and showed potential biological applications (Saeed et al., 2015).

Anticonvulsant, Anti-nociceptive, and Toxicity Evaluation : Siddiqui et al. (2009) synthesized new derivatives and evaluated them for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. Compounds displayed significant activity in mouse seizure models and thermal stimulus techniques (Siddiqui et al., 2009).

Colorimetric Sensing of Fluoride Anions : Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and found that one of the compounds exhibited a drastic color transition in response to fluoride anion, indicating its potential as a colorimetric sensor (Younes et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar benzothiazole structure have been found to exhibit a broad range of biological activities, including anti-inflammatory and antidepressant effects. These activities suggest that the compound may interact with various targets such as cyclooxygenase (COX) enzymes and serotonin and norepinephrine receptors .

Mode of Action

Benzothiazole derivatives have been reported to inhibit cox enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation . In addition, some benzothiazole derivatives have shown antidepressant activity, possibly by increasing the concentrations of serotonin and norepinephrine .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, by inhibiting COX enzymes, it could potentially disrupt the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation . Additionally, by increasing the concentrations of serotonin and norepinephrine, it could influence neurotransmission in the brain, potentially alleviating symptoms of depression .

Pharmacokinetics

Adme prediction studies for similar benzothiazole derivatives suggest that these compounds may possess good pharmacokinetic profiles .

Result of Action

Based on the activities of similar benzothiazole derivatives, it could potentially reduce inflammation by inhibiting the production of prostaglandins , and alleviate symptoms of depression by increasing the concentrations of serotonin and norepinephrine .

Eigenschaften

IUPAC Name |

4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXTPUIHHLFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)

![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)

![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)